molecular formula C12H15NO3S B2833578 N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide CAS No. 341020-72-2

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B2833578
CAS No.: 341020-72-2
M. Wt: 253.32
InChI Key: ZXRBYRHJDAUYMH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is a chemical compound with the molecular formula C12H15NO3S and a molecular weight of 253.32 g/mol . It is characterized by the presence of a cyclopropyl group, a sulfonyl group, and a methylphenyl group attached to an acetamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfonyl chloride, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclopropylamine + 4-methylbenzenesulfonyl chloride: This step involves the nucleophilic substitution reaction where cyclopropylamine reacts with 4-methylbenzenesulfonyl chloride to form N-cyclopropyl-4-methylbenzenesulfonamide.

    N-cyclopropyl-4-methylbenzenesulfonamide + acetic anhydride: In this step, acetic anhydride is added to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

N-cyclopropyl-2-[(4-methylphenyl)sulfonyl]acetamide can be compared with other sulfonylacetamide derivatives, such as:

  • N-cyclopropyl-2-[(4-chlorophenyl)sulfonyl]acetamide
  • N-cyclopropyl-2-[(4-fluorophenyl)sulfonyl]acetamide
  • N-cyclopropyl-2-[(4-bromophenyl)sulfonyl]acetamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the methyl group, which can influence its lipophilicity and interaction with biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9-2-6-11(7-3-9)17(15,16)8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRBYRHJDAUYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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